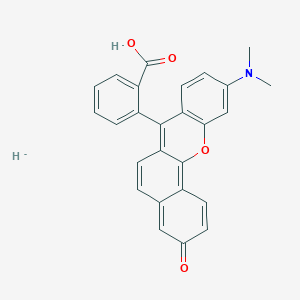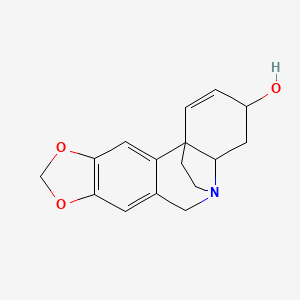
1,2-Didehydrocrinan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-CrinineC16 alkaloid is a naturally occurring organic compound belonging to the class of alkaloids. Alkaloids are nitrogen-containing bases that are primarily found in plants and have significant physiological effects on humans and animals . (-)-CrinineC16 alkaloid is specifically derived from the Amaryllidaceae family of plants, which are known for their diverse and complex alkaloid structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-CrinineC16 alkaloid involves several steps, starting from simpler organic molecules. One common synthetic route includes the formation of an imine intermediate, followed by a Mannich-like reaction to form the core structure of the alkaloid . The reaction conditions typically involve the use of acid or base catalysts, and the reactions are carried out at controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of (-)-CrinineC16 alkaloid often involves the extraction of the compound from plant sources. The extraction process includes treating the plant material with lime water to liberate the free bases, followed by extraction with organic solvents such as chloroform or ether . The extracted alkaloid is then purified using techniques like silica-gel column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(-)-CrinineC16 alkaloid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The alkaloid can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of (-)-CrinineC16 alkaloid, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
(-)-CrinineC16 alkaloid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex alkaloids and organic compounds.
Biology: The compound is studied for its role in plant metabolism and defense mechanisms.
Medicine: (-)-CrinineC16 alkaloid has shown potential in cancer research due to its cytotoxic properties. It is also being investigated for its potential use in treating other diseases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (-)-CrinineC16 alkaloid involves its interaction with specific molecular targets in the body. It can inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission . The compound also affects calcium transport in cells, which can influence various cellular processes . These interactions lead to the compound’s physiological effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (-)-CrinineC16 alkaloid include other alkaloids from the Amaryllidaceae family, such as lycorine, galanthamine, and haemanthamine .
Uniqueness
What sets (-)-CrinineC16 alkaloid apart from these similar compounds is its unique structure and specific biological activities. For example, while galanthamine is known for its use in treating Alzheimer’s disease, (-)-CrinineC16 alkaloid has shown distinct cytotoxic properties that make it a promising candidate for cancer research .
Eigenschaften
CAS-Nummer |
5246-52-6 |
|---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |
InChI |
InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2 |
InChI-Schlüssel |
RPAORVSEYNOMBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



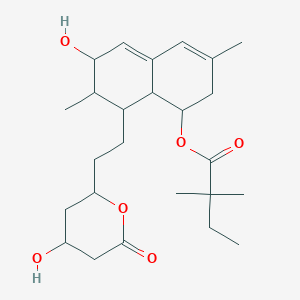
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12320751.png)
![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)

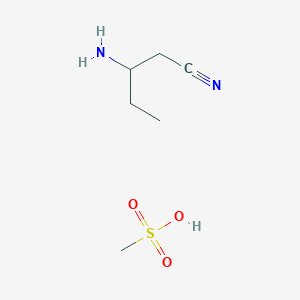
![1-(3-Hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B12320789.png)
![(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate](/img/structure/B12320790.png)
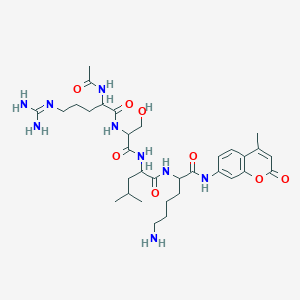
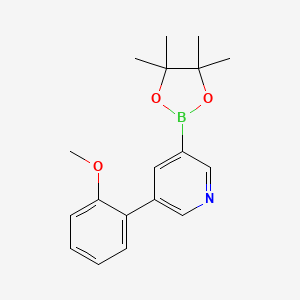
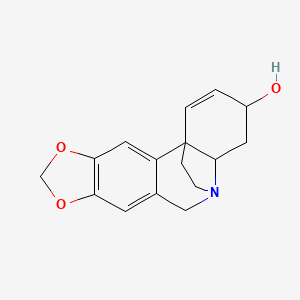
![2-[[6-[[5-(4-Carboxythiophen-3-yl)thiophen-2-yl]amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B12320814.png)
![1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12320825.png)
